3-Fluoro-4-(trifluoromethyl)mandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula CF3C6H4CH(OH)CO2H It is a derivative of mandelic acid, where the aromatic ring is substituted with both a fluoro and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid . This process involves the use of bismuth catalysts under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for 3-Fluoro-4-(trifluoromethyl)mandelic acid are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(trifluoromethyl)mandelic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using bismuth catalysts.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Bismuth catalysts are commonly used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(trifluoromethyl)mandelic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)mandelic acid involves its interaction with various molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can influence the compound’s reactivity and interactions with biological molecules. These groups can alter the compound’s affinity, stability, and bioavailability, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)mandelic acid: This compound is similar but lacks the fluoro group.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Another related compound with different substitution patterns on the aromatic ring.
Uniqueness
3-Fluoro-4-(trifluoromethyl)mandelic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, which are valuable in various applications .
Eigenschaften
Molekularformel |
C9H6F4O3 |
---|---|
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-4(7(14)8(15)16)1-2-5(6)9(11,12)13/h1-3,7,14H,(H,15,16) |
InChI-Schlüssel |
MJCGUSPZHWJFSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.